5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan-2-ylmethyl boronic acid is reacted with a halogenated pyrimidine derivative.
Attachment of the 4-ethylbenzyl group: This can be done through a nucleophilic substitution reaction.
Introduction of the methylsulfonyl group: This step may involve sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
5-(4-Methylbenzylamino)-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: This compound has a methyl group instead of an ethyl group on the benzyl ring.
5-[(4-Ethylbenzyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: This compound has a thiophene ring instead of a furan ring.
The uniqueness of 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C20H21N3O5S/c1-3-14-6-8-15(9-7-14)12-23(13-16-5-4-10-28-16)17-11-21-20(29(2,26)27)22-18(17)19(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25) |
InChI Key |
KEUIQEMOLBZUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.